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Compound of Interest

Compound Name:
Octahydro-4,7-methano-1H-inden-

5-ol

Cat. No.: B185838 Get Quote

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction:

AR-A014418, despite a noted discrepancy in its association with CAS number 13380-89-7 in

some databases, is a potent and selective, ATP-competitive inhibitor of Glycogen Synthase

Kinase-3 (GSK-3). This serine/threonine kinase is a key regulator in a multitude of cellular

processes, and its dysregulation has been implicated in the pathophysiology of various

diseases, including neurodegenerative disorders, metabolic diseases, and cancer. This

technical guide provides a comprehensive overview of the characterization of AR-A014418,

summarizing its biological activity, mechanism of action, and relevant experimental protocols to

facilitate further research and drug development efforts.
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Property Value Reference

Chemical Name
N-(4-methoxybenzyl)-N'-(5-

nitro-1,3-thiazol-2-yl)urea
[1]

Molecular Formula C12H11N5O4S [1]

Molecular Weight 321.31 g/mol [1]

GSK-3β IC50 104 ± 27 nM [1]

GSK-3β Ki 38 nM [1][2]

Mechanism of Inhibition ATP-competitive [1][2][3]

Selectivity

Does not significantly inhibit

cdk2, cdk5, or 26 other

kinases (IC50 > 100 µM)

[1]

In Vitro and In Vivo Activity

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 11 Tech Support

https://pubmed.ncbi.nlm.nih.gov/12928438/
https://pubmed.ncbi.nlm.nih.gov/12928438/
https://pubmed.ncbi.nlm.nih.gov/12928438/
https://pubmed.ncbi.nlm.nih.gov/12928438/
https://pubmed.ncbi.nlm.nih.gov/12928438/
https://www.selleckchem.com/products/A014418.html
https://pubmed.ncbi.nlm.nih.gov/12928438/
https://www.selleckchem.com/products/A014418.html
https://www.apexbt.com/ar-a014418.html
https://pubmed.ncbi.nlm.nih.gov/12928438/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b185838?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Activity Model System Key Findings Reference

Tau Phosphorylation

Inhibition

3T3 fibroblasts

expressing human

four-repeat tau

Inhibits

phosphorylation at

Ser-396 with an IC50

of 2.7 µM.

[2][4]

Neuroprotection Cultured N2A cells

Protects against cell

death induced by

blocking the

PI3K/PKB pathway.

[1][4]

Neuroprotection Hippocampal slices

Inhibits

neurodegeneration

mediated by beta-

amyloid peptide.

[1][2]

Antidepressant-like

Effects
Rat forced swim test

Reduces immobility

time.
[5]

Neuroblastoma

Growth Suppression

NGP and SH-SY5Y

cells

Reduces

neuroendocrine

markers and

suppresses cell

growth.

[4][6]

Pancreatic Cancer

Cell Growth Inhibition

Pancreatic cancer cell

lines

Inhibits growth and

induces apoptosis.
[7]

Mechanism of Action and Signaling Pathways
AR-A014418 exerts its biological effects through the selective inhibition of GSK-3. As an ATP-

competitive inhibitor, it binds to the ATP-binding pocket of GSK-3, preventing the

phosphorylation of its downstream substrates. This action modulates several critical signaling

pathways.

One of the most well-characterized pathways influenced by AR-A014418 is the Wnt/β-catenin

signaling pathway. In the absence of a Wnt signal, GSK-3 phosphorylates β-catenin, marking it

for ubiquitination and proteasomal degradation. By inhibiting GSK-3, AR-A014418 prevents β-
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catenin phosphorylation, leading to its accumulation in the cytoplasm and subsequent

translocation to the nucleus, where it activates the transcription of target genes involved in cell

proliferation and differentiation.

Furthermore, GSK-3 is a key downstream effector of the PI3K/Akt signaling pathway, which is

crucial for cell survival. Akt can phosphorylate and inactivate GSK-3. By directly inhibiting GSK-

3, AR-A014418 can mimic the downstream effects of Akt activation, promoting cell survival, as

demonstrated by its protective effects in N2A cells.[1]

The role of AR-A014418 in cancer involves its modulation of pathways like the NOTCH

signaling pathway in pancreatic cancer, where GSK-3 inhibition leads to decreased activity of

NOTCH pathway components.[7] In neuroblastoma, AR-A014418 treatment leads to a

reduction in neuroendocrine markers and suppression of cell growth.[6]

AR-A014418 Mechanism of Action

AR-A014418

GSK-3

Inhibits (ATP-competitive)

ATP Binds to

Click to download full resolution via product page

AR-A014418 ATP-competitive inhibition of GSK-3.
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PI3K/Akt/GSK-3 Survival Pathway

Growth Factors

PI3K

Akt

GSK-3
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Cell Survival

AR-A014418
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Apoptosis
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AR-A014418 promotes cell survival by inhibiting GSK-3.

Experimental Protocols
GSK-3 Inhibition Assay (Cell-Free)
This protocol is adapted from the methodology described in studies characterizing AR-

A014418.[2]

Objective: To determine the in vitro inhibitory activity of AR-A014418 against GSK-3.

Materials:
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Recombinant human GSK-3 (equal mix of α and β isoforms)

Biotinylated peptide substrate (e.g., biotin-AAEELDSRAGS(PO3H2)PQL)

AR-A014418

Assay Buffer: 12 mM MOPS, pH 7.0, 0.3 mM EDTA, 0.01% β-mercaptoethanol, 0.004% Brij

35, 0.5% glycerol

Bovine Serum Albumin (BSA)

ATP

Clear-bottomed microtiter plates

Plate reader for detection

Procedure:

Prepare serial dilutions of AR-A014418 in DMSO.

In a clear-bottomed microtiter plate, add the assay buffer.

Add the recombinant human GSK-3 to a final concentration of 6 milliunits/25 µL.

Add the biotinylated peptide substrate to a final concentration of 2 µM.

Add BSA to a final concentration of 0.5 µg/25 µL.

Add the diluted AR-A014418 to the wells (typically in duplicate for each concentration).

Pre-incubate the mixture for 10-15 minutes at room temperature.

Initiate the kinase reaction by adding ATP at a concentration close to its Km.

Incubate the plate for a specified time (e.g., 30-60 minutes) at 30°C.

Stop the reaction and detect the amount of phosphorylated substrate using a suitable

method (e.g., ELISA-based detection with a phospho-specific antibody or a fluorescence-
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based assay).

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the

inhibitor concentration.

Cellular Tau Phosphorylation Assay
This protocol is based on the methodology used to assess the effect of AR-A014418 on tau

phosphorylation in a cellular context.[2][4]

Objective: To determine the effect of AR-A014418 on the phosphorylation of tau at a specific

GSK-3 site in cells.

Materials:

3T3 fibroblasts stably expressing human four-repeat tau protein

Cell culture medium and supplements

AR-A014418

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

Primary antibodies: anti-phospho-tau (Ser-396) and anti-total tau

Secondary antibody conjugated to a detectable marker (e.g., HRP)

Western blotting equipment and reagents

Protein quantification assay (e.g., BCA assay)

Procedure:

Seed the 3T3-tau cells in culture plates and allow them to adhere overnight.

Treat the cells with various concentrations of AR-A014418 for a specified period (e.g., 24

hours).

Wash the cells with ice-cold PBS and lyse them using the lysis buffer.
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Quantify the protein concentration in the lysates.

Perform SDS-PAGE to separate the proteins, followed by transfer to a PVDF membrane.

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).

Incubate the membrane with the primary antibody against phospho-tau (Ser-396) overnight

at 4°C.

Wash the membrane and incubate with the appropriate secondary antibody.

Detect the signal using a chemiluminescence substrate and an imaging system.

Strip the membrane and re-probe with an antibody against total tau to normalize for protein

loading.

Quantify the band intensities and calculate the IC50 for the inhibition of tau phosphorylation.
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Experimental Workflow: Cellular Tau Phosphorylation Assay

Seed 3T3-tau cells

Treat with AR-A014418

Cell Lysis

Protein Quantification

Western Blotting

Antibody Incubation (p-Tau, Total Tau)

Signal Detection and Analysis

Click to download full resolution via product page

Workflow for assessing AR-A014418's effect on tau phosphorylation.

Conclusion
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AR-A014418 is a valuable research tool for investigating the multifaceted roles of GSK-3 in

health and disease. Its high selectivity and cell permeability make it a suitable probe for

dissecting GSK-3-mediated signaling pathways in various cellular and in vivo models. The data

and protocols presented in this guide offer a solid foundation for researchers and drug

development professionals to explore the therapeutic potential of GSK-3 inhibition with AR-

A014418 and to design novel therapeutic strategies targeting this critical kinase. While the

association with CAS number 13380-89-7 appears to be erroneous in some databases, the

extensive characterization of AR-A014418 as a potent and selective GSK-3 inhibitor is well-

established in the scientific literature.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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